

# Unraveling the Crystalline Architecture of Indapamide Hemihydrate: A Technical Guide

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## Compound of Interest

Compound Name: *Indapamide*

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This in-depth technical guide provides a comprehensive overview of the crystal structure determination of **Indapamide** hemihydrate, a diuretic agent widely used in the treatment of hypertension. This document delves into the crystallographic data, experimental methodologies, and key structural features of this pharmaceutical compound, presenting the information in a clear and structured format to aid in research and development.

## Crystallographic Data Summary

The crystal structure of **Indapamide** hemihydrate has been a subject of multiple investigations, leading to several determinations deposited in the Cambridge Structural Database (CSD). The following table summarizes the key crystallographic data from the most relevant studies, including the structure determined from powder X-ray diffraction (PXRD) data and subsequent single-crystal X-ray diffraction (SCXRD) analyses which resolved initial ambiguities.[\[1\]](#)[\[2\]](#)

| Parameter       | From Powder Diffraction<br>(FOCCAD) | Single Crystal Determination 1<br>(VAGKUM) | Single Crystal Determination 2<br>(WOCPEM) |
|-----------------|-------------------------------------|--|--|
| Formula         | C16 H17 Cl N3 O3.5 S                | C16 H16 Cl N3 O3 S                         | C16 H17 Cl N3 O3.5 S                       |
| Crystal System  | Monoclinic                          | Monoclinic                                 | Monoclinic                                 |
| Space Group     | I2/a                                | I2/a                                       | C2/c                                       |
| a (Å)           | 15.118                              | 15.0586                                    | 30.158                                     |
| b (Å)           | 18.048                              | 18.007                                     | 18.007                                     |
| c (Å)           | 12.981                              | 12.954                                     | 12.954                                     |
| α (°)           | 90                                  | 90   | 90   |
| β (°)           | 90.7                                | 90.73                                      | 90.73                                      |
| γ (°)           | 90                                  | 90   | 90   |
| Volume (Å³)     | 3537.4                              | 3505.4                                     | 7010.8                                     |
| Z               | 8                                   | 8  | 16   |
| Z'              | 1                                   | 1  | 4  |
| Temperature (K) | Not Reported                        | 100  | 100  |
| R-factor (%)    | Not Reported                        | 4.0  | 9.0  |

Note: The WOCPEM structure, while having a higher R-factor, resolves the disorder present in the VAGKUM model by describing four distinct **Indapamide** molecules in the asymmetric unit ( $Z' = 4$ ).<sup>[2]</sup> This highlights the importance of complementary techniques like solid-state NMR in validating crystallographic models.<sup>[1]</sup>

## Experimental Protocols

The determination of the crystal structure of **Indapamide** hemihydrate has employed both powder and single-crystal X-ray diffraction techniques. The methodologies are detailed below.

## Powder X-ray Diffraction (PXRD)

The initial crystal structure of **Indapamide** hemihydrate was determined from laboratory X-ray powder diffraction data due to the difficulty in obtaining single crystals of adequate size.[3]

**Sample Preparation:** Commercially available **Indapamide** hemihydrate was used. The sample was lightly ground to ensure random orientation of the crystallites.[4]

### Data Collection:

- **Instrument:** A laboratory X-ray diffractometer was used.[3]
- **Radiation:** Copper K $\alpha$  radiation ( $\lambda = 1.5418 \text{ \AA}$ ) is commonly used for pharmaceutical powder diffraction.
- **Scan Range (2}\theta):** Data was collected over a wide angular range (e.g., 1-55°) to capture a sufficient number of reflections for structure solution.[4]
- **Step Size and Time:** A small step size (e.g., 0.02°) and sufficient counting time per step were employed to obtain high-quality data.[4]

### Structure Solution and Refinement:

- **Indexing:** The powder pattern was indexed to determine the unit cell parameters and crystal system.
- **Structure Solution:** Direct-space methods, such as Monte Carlo or simulated annealing, were employed to find the best-fit molecular packing within the determined unit cell.[3]
- **Rietveld Refinement:** The final crystal structure was refined using the Rietveld method, where the calculated powder pattern is fitted to the experimental data. This refinement process optimizes the atomic positions, site occupancies, and other profile parameters.

## Single-Crystal X-ray Diffraction (SCXRD)

Subsequent studies successfully utilized single-crystal X-ray diffraction to achieve a more precise and detailed structural model.

Crystal Growth: Single crystals of **Indapamide** hemihydrate have been grown serendipitously during co-crystallization experiments.[2] For example, attempts to co-crystallize **Indapamide** with gliclazide yielded single crystals of **Indapamide** hemihydrate.

#### Data Collection:

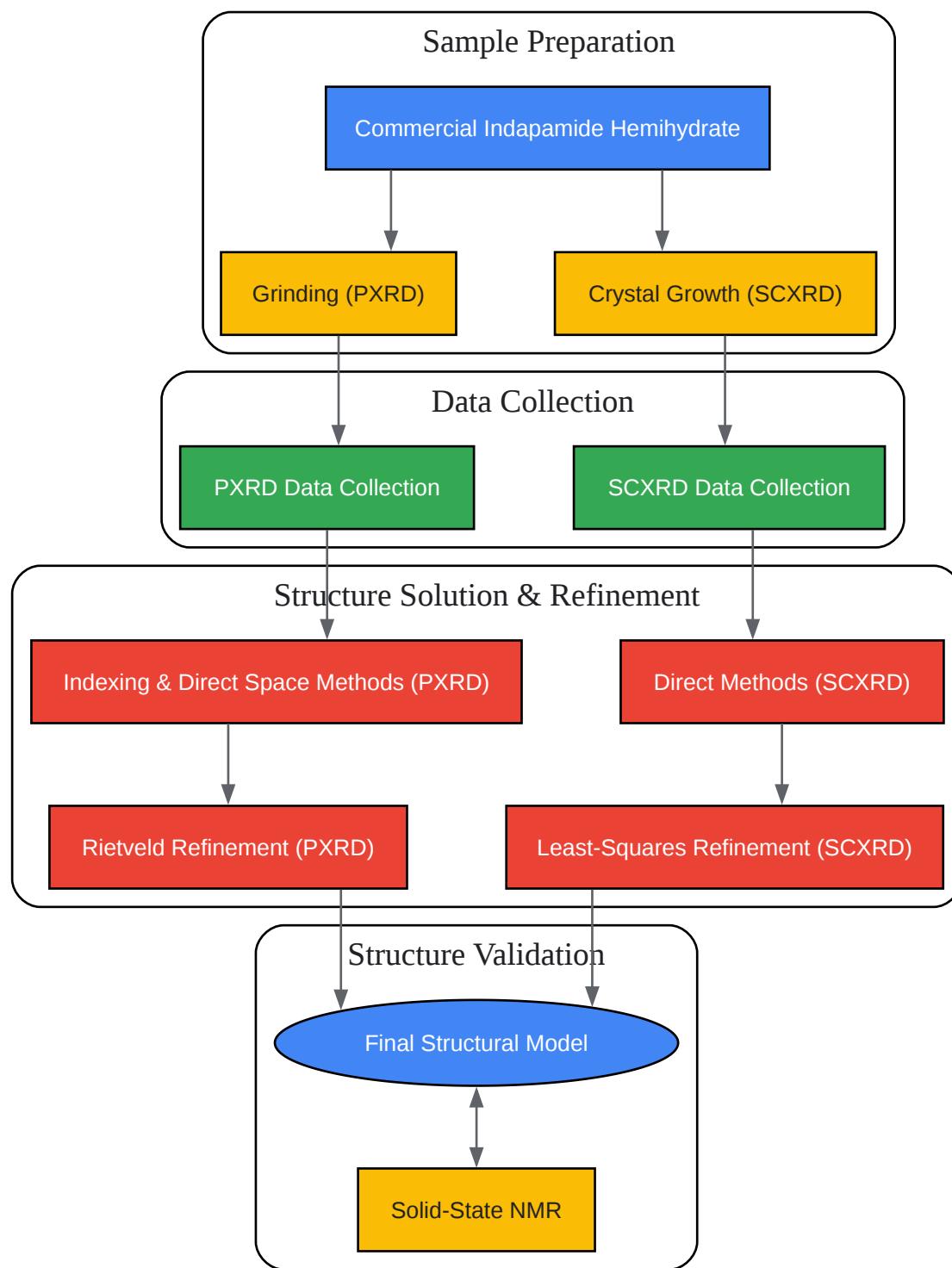
- Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) was used.
- Radiation: Molybdenum K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ) or Copper K $\alpha$  ( $\lambda = 1.5418 \text{ \AA}$ ) radiation is typically used.
- Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.[5]
- Data Collection Strategy: A series of diffraction images were collected over a range of crystal orientations.

#### Structure Solution and Refinement:

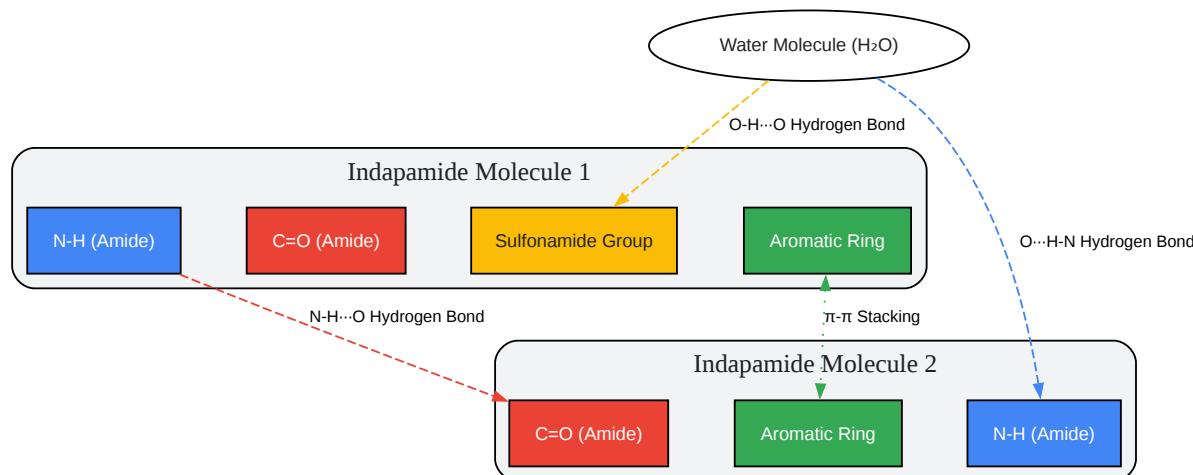
- Data Reduction: The raw diffraction images were processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz and polarization effects, absorption).
- Structure Solution: The structure was solved using direct methods or Patterson methods, which determine the initial phases of the structure factors.
- Structure Refinement: The structural model was refined by full-matrix least-squares on  $F^2$ , optimizing atomic positions, and anisotropic displacement parameters. Hydrogen atoms were typically located from the difference Fourier map and refined isotropically.[4]

## Visualized Experimental Workflow and Structural Interactions

To further elucidate the process and the resulting molecular arrangement, the following diagrams are provided.

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Experimental workflow for **Indapamide** hemihydrate crystal structure determination.



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